molecular formula C11H13BF4O3 B3060276 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid CAS No. 2096339-47-6

3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B3060276
CAS No.: 2096339-47-6
M. Wt: 280.03
InChI Key: LAVWNAWXHBDFEW-UHFFFAOYSA-N
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Description

3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid (CAS: 2096339-47-6) is a boronic acid derivative featuring a phenyl ring substituted with a butoxy group (-OC₄H₉), a fluorine atom, and a trifluoromethyl (-CF₃) group. Its molecular formula is C₁₁H₁₃BF₄O₃, with a molecular weight of 296.03 g/mol . This compound is primarily utilized in Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to synthesize complex organic frameworks for pharmaceuticals and materials science . It is commercially available with a purity of ≥97% and is priced at €28.00–€841.00 depending on quantity .

Properties

IUPAC Name

[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF4O3/c1-2-3-4-19-9-6-7(12(17)18)5-8(10(9)13)11(14,15)16/h5-6,17-18H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVWNAWXHBDFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OCCCC)F)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177310
Record name Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-47-6
Record name Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-butoxy-4-fluoro-5-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Borylation Reaction:

    Substitution Reactions: The butoxy, fluoro, and trifluoromethyl groups are introduced through various substitution reactions.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling carbon-carbon bond formation with aryl/vinyl halides via palladium catalysis.

Key Reagents and Conditions :

  • Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with ligands like SPhos or XPhos .

  • Base : K₂CO₃, Na₂CO₃, or CsF .

  • Solvents : Dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane .

  • Temperature : 80–100°C .

Example Reaction :
Coupling with 4-bromotoluene under Pd(PPh₃)₄ catalysis in DMF at 85°C yields 3-butoxy-4-fluoro-5-(trifluoromethyl)biphenyl .

Reaction ComponentDetails
Catalyst Loading1–5 mol% Pd
Yield Range60–85% (estimated for analogous substrates)
SelectivityEnhanced by electron-withdrawing trifluoromethyl group

Oxidation Reactions

The boronic acid group can be oxidized to a phenol under acidic or basic conditions.

Key Reagents and Conditions :

  • Oxidizing Agents : H₂O₂, NaBO₃, or mCPBA .

  • Solvents : Water, acetic acid, or THF .

  • Temperature : 25–60°C .

Example Reaction :
Treatment with 30% H₂O₂ in THF at 50°C produces 3-butoxy-4-fluoro-5-(trifluoromethyl)phenol .

ParameterValue
Reaction Time4–12 hours
Yield~70% (estimated for similar boronic acids)

Chan-Lam Coupling Reactions

Copper-mediated coupling with amines or alcohols forms C–N or C–O bonds.

Key Reagents and Conditions :

  • Catalyst : Cu(OAc)₂ or Cu(OTf)₂ .

  • Base : Et₃N or pyridine .

  • Solvents : Dichloromethane (DCM) or toluene .

Example Reaction :
Reaction with benzylamine in DCM yields N-benzyl-3-butoxy-4-fluoro-5-(trifluoromethyl)aniline .

Reaction ComponentDetails
Catalyst Loading10–20 mol% Cu
Yield Range50–75% (analogous substrates)

Ether Cleavage

The butoxy group can be cleaved under acidic conditions to form a phenol.

Key Reagents and Conditions :

  • Acid : 48% HBr in acetic acid .

  • Temperature : 90–100°C .

Example Reaction :
Deprotection with HBr/acetic acid yields 3-hydroxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid .

ParameterValue
Reaction Time1–3 hours
Yield~80% (based on similar methoxy deprotection)

Stability and Protodeboronation

The compound exhibits moderate stability in aqueous solutions but undergoes protodeboronation under strongly acidic or basic conditions.

Key Conditions :

  • Acidic : HCl or H₂SO₄ in water/THF .

  • Basic : NaOH or KOH in ethanol .

ConditionDegradation Rate
pH < 2Rapid (t₁/₂ < 1 hour)
pH > 10Moderate (t₁/₂ ~4 hours)

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 3-butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid -OCH₂CH₂CH₂CH₃, -F, -CF₃ C₁₁H₁₃BF₄O₃ 296.03 Pharmaceuticals, organic electronics
4-(Trifluoromethyl)phenylboronic acid -CF₃ C₇H₆BF₃O₂ 193.93 Organic semiconductors
3-Fluoro-5-(trifluoromethyl)phenylboronic acid -F, -CF₃ C₇H₅BF₄O₂ 207.92 Cross-coupling intermediates
2-Fluoro-4-(trifluoromethyl)phenylboronic acid -F, -CF₃ C₇H₅BF₄O₂ 207.92 Synthetic chemistry
4-(Trifluoromethoxy)phenylboronic acid -OCF₃ C₇H₆BF₃O₃ 209.93 Antibacterial agents

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group in all compounds enhances electrophilicity, facilitating cross-coupling reactions. However, the butoxy group in the target compound introduces an electron-donating effect, which may modulate reactivity compared to simpler analogues .

Reactivity in Cross-Coupling Reactions

  • Target Compound : Demonstrates robust reactivity in Suzuki-Miyaura reactions due to the balance between electron-withdrawing (-CF₃, -F) and electron-donating (-OCH₂CH₂CH₂CH₃) groups. This makes it suitable for constructing sterically hindered biaryl systems .
  • 4-(Trifluoromethyl)phenylboronic Acid: A simpler analogue widely used in synthesizing thieno[3,2-b]thiophene derivatives for p-type organic semiconductors .
  • 4-(Trifluoromethoxy)phenylboronic Acid : Used to introduce trifluoromethoxyphenyl moieties in antibacterial agents, showcasing the impact of -OCF₃ on bioactivity .

Thermal and Physical Properties

  • Thermal Stability : The target compound’s thermal behavior is uncharacterized in the literature, but analogues like 4-(trifluoromethyl)phenylboronic acid exhibit stability up to 200°C, making them suitable for high-temperature reactions .
  • Solubility: The butoxy group enhances solubility in organic solvents (e.g., THF, DCM) compared to non-alkoxy fluorinated boronic acids .

Commercial Availability and Cost

  • Pricing : The target compound is significantly costlier (€28.00/g) than simpler derivatives like 4-(trifluoromethyl)phenylboronic acid (€10.20/g) due to its complex synthesis and substituent diversity .
  • Synthetic Challenges: Multi-step synthesis involving halogenation and Pd-catalyzed coupling contributes to its higher price compared to mono-substituted analogues .

Research and Application Insights

  • Pharmaceuticals : The trifluoromethyl group is a common motif in drug design for metabolic stability. The target compound’s unique substitution pattern may aid in developing kinase inhibitors or antiviral agents .
  • Materials Science : Fluorinated boronic acids are critical in organic electronics. While the target compound’s applications here are underexplored, its structural relatives are used in semiconductor layers .

Biological Activity

Overview

3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with diols, making them useful in various biochemical applications, including drug development. This compound, specifically, is being investigated for its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical structure of 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid can be represented as follows:

  • Chemical Formula : C12H12B F3 O2
  • Molecular Weight : Approximately 263.03 g/mol

The presence of trifluoromethyl and fluorine substituents enhances its lipophilicity and can influence its interaction with biological targets.

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with biomolecules, particularly those containing cis-diol groups. This property allows them to inhibit enzymes like glycosidases and proteases, which are crucial in various metabolic pathways. The specific mechanism of action for 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid is still under investigation but may involve:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in cancer cell proliferation or microbial growth.
  • Cellular Uptake : Enhanced cellular uptake due to lipophilicity, allowing for more effective targeting of intracellular processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boronic acids. For example, compounds similar to 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid have shown moderate activity against various strains of bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Escherichia coli16 µg/mL
Bacillus cereus8 µg/mL
Aspergillus niger16 µg/mL

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

In vitro studies are being conducted to assess the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in certain cancer cell lines, possibly through the inhibition of specific metabolic pathways critical for tumor growth.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the efficacy of various boronic acids against Candida albicans and found that 3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid exhibited a significant reduction in fungal viability compared to control groups.
  • Enzyme Interaction Studies : Docking studies have suggested that this compound can effectively bind to the active sites of certain enzymes involved in microbial resistance, potentially leading to enhanced susceptibility of resistant strains.
  • Synergistic Effects : Research indicates that when used in combination with conventional antibiotics, this boronic acid derivative may enhance the effectiveness of treatments against resistant bacterial strains.

Q & A

Q. What are the recommended synthetic routes for 3-butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid, and how do substituents influence reaction efficiency?

The synthesis typically involves Suzuki-Miyaura cross-coupling, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling of halogenated aromatic precursors with boronic acids. For example:

  • Halogenated precursor : A bromo- or iodo-substituted aromatic compound with 3-butoxy, 4-fluoro, and 5-trifluoromethyl groups.
  • Boronic acid partner : A simpler boronic acid (e.g., pinacol boronate esters) to introduce the boron moiety.

Q. Key considerations :

  • The electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups may reduce reactivity due to decreased electron density at the coupling site. This necessitates optimized conditions (e.g., elevated temperatures, ligand-enhanced catalysts) .
  • Steric hindrance from the bulky butoxy (-OC₄H₉) group may slow coupling; using bulky phosphine ligands (e.g., SPhos) can mitigate this .

Q. How should researchers characterize this compound, and what spectral signatures are critical?

Analytical methods :

  • ¹H/¹³C NMR :
    • The -CF₃ group causes deshielding in adjacent carbons (~125-130 ppm in ¹³C NMR).
    • The boronic acid proton (-B(OH)₂) appears as a broad peak at ~6-8 ppm in ¹H NMR but may be absent due to hydration .
  • X-ray crystallography : Confirms molecular geometry, particularly the planarity of the boronic acid moiety and substituent orientations .
  • FT-IR : B-O stretching (~1,350 cm⁻¹) and O-H bending (~3,200 cm⁻¹) validate boronic acid functionality .

Q. What are the optimal storage conditions to prevent decomposition?

  • Temperature : Store at 0–6°C in airtight, amber vials to minimize oxidation and protodeboronation .
  • Solvent : Dissolve in anhydrous THF or DMF for long-term stability; avoid protic solvents (e.g., water, alcohols) .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to prevent moisture absorption .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (-F, -CF₃) influence reactivity in cross-coupling reactions?

  • Electronic effects :
    • The -CF₃ group strongly withdraws electrons via induction, reducing electron density at the boron-attached carbon, which may slow transmetalation in Suzuki reactions .
    • The -F group exerts a weaker inductive effect but enhances stability against oxidation .
  • Mitigation strategies :
    • Use electron-rich palladium catalysts (e.g., Pd(OAc)₂ with P(t-Bu)₃) to accelerate oxidative addition .
    • Add bases (e.g., K₂CO₃) to deprotonate the boronic acid, enhancing nucleophilicity .

Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?

  • DFT applications :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
    • Simulate transition states in cross-coupling to identify steric/electronic bottlenecks (e.g., butoxy group hindrance) .
  • Case study : Similar trifluoromethyl-substituted boronic acids show reduced HOMO energies (-7.5 eV vs. -6.8 eV for non-fluorinated analogs), aligning with slower reaction kinetics .

Q. What strategies address contradictions in reported yields for derivatives with similar substituents?

Example : Discrepancies in Suzuki coupling yields for -CF₃-substituted boronic acids:

  • Factor 1 : Purity of the boronic acid (hydrated vs. anhydrous forms) affects reactivity. Anhydrous forms yield >15% higher conversions .
  • Factor 2 : Catalyst loading—0.5 mol% Pd may suffice for electron-deficient aryl halides but 2 mol% for sterically hindered systems .
  • Resolution : Standardize substrate purity and pre-activate catalysts with ligands (e.g., XPhos) for reproducibility .

Q. How does the butoxy group impact solubility and substrate compatibility in diverse reactions?

  • Solubility : The butoxy group enhances solubility in non-polar solvents (e.g., toluene, ethers) but reduces compatibility with polar aprotic solvents (e.g., DMSO) .
  • Reactivity : In Heck or Buchwald-Hartwig reactions, the ether oxygen may coordinate to palladium, requiring chelating ligands (e.g., dppf) to prevent catalyst poisoning .

Q. What are the common side reactions during functionalization, and how can they be suppressed?

  • Protodeboronation : Occurs under acidic or aqueous conditions. Use buffered solutions (pH 7–9) and minimize exposure to moisture .
  • Oxidative deborylation : Add antioxidants (e.g., BHT) to storage solutions .
  • Trifluoromethyl group hydrolysis : Rare but possible under strong basic conditions; avoid prolonged heating with NaOH/KOH .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid
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3-Butoxy-4-fluoro-5-(trifluoromethyl)phenylboronic acid

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